molecular formula C15H14N2OS B2707412 N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine CAS No. 379728-03-7

N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B2707412
CAS No.: 379728-03-7
M. Wt: 270.35
InChI Key: HQTSMIGJGKNPTO-UHFFFAOYSA-N
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Description

“N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine” is a compound that likely contains a benzothiazole ring (a ring structure containing sulfur and nitrogen) attached to a phenyl ring (a ring structure of carbon atoms) with a methoxy group (OCH3) and a methyl group (CH3) at the 2nd and 5th positions respectively .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzothiazole ring attached to a phenyl ring with a methoxy group and a methyl group at the 2nd and 5th positions respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, isothiocyanates, which are structurally similar to this compound, can undergo various reactions with amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds with a benzothiazole ring often have aromatic properties, and the presence of a methoxy group could influence its polarity and solubility .

Scientific Research Applications

Anticancer Properties

N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine derivatives have been investigated for their antitumor properties. Research shows that these compounds exhibit potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cancers. The mechanism of action may involve metabolic transformations such as N-acetylation and oxidation, with the nature of the 3'-substituent influencing the predominant metabolic process. These derivatives have shown to retain selective antitumor activity upon modification, suggesting their potential as therapeutic agents in cancer treatment (Chua et al., 1999), (Bradshaw et al., 2002).

Enzymatic Inhibition and Antimicrobial Activity

Some benzothiazole derivatives, including those related to this compound, have been explored for their inhibitory effects on enzymes and microorganisms. For instance, certain derivatives have demonstrated potent urease enzyme inhibition and nitric oxide scavenging activities, indicating their potential in managing conditions related to excessive urease activity and nitric oxide production (Gull et al., 2013). Additionally, these compounds have shown antimicrobial activities against various pathogens, suggesting their utility in treating bacterial infections (Bektaş et al., 2007).

Molecular Structure and Analysis

The molecular structures of benzothiazole derivatives have been elucidated using various physicochemical techniques, providing insights into their chemical behavior and interaction with biological targets. For example, studies on palladium(II) and platinum(II) complexes containing benzimidazole ligands have revealed their potential as anticancer compounds through structural analysis and theoretical calculations (Ghani & Mansour, 2011). Additionally, the synthesis and analysis of co-crystal structures involving benzothiazole derivatives have provided valuable information on their stability and interactions at the molecular level (Kadhum et al., 2012).

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-10-7-8-13(18-2)12(9-10)17-15-16-11-5-3-4-6-14(11)19-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTSMIGJGKNPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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